Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Physicochemical Property Profiling Lipophilicity-Driven Permeability Medicinal Chemistry Triage

Methyl 4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylate (CAS 2460708‑45‑4; C₉H₇BrN₂O₂, MW 255.07 g mol⁻¹) is a 7‑azaindole‑type heterocyclic building block carrying a bromine atom at C‑4 and a methyl ester at C‑7 [REFS‑1]. The compound belongs to the pyrrolo[2,3‑c]pyridine scaffold family that has been explored in patent literature as a core for acid‑pump antagonists, kinase inhibitors, and bromodomain ligands [REFS‑2] [REFS‑3].

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B12985370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C2=C1NC=C2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(2-3-11-7)6(10)4-12-8/h2-4,11H,1H3
InChIKeyABSLLZIIUHRAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylate – What Procurement Scientists Need to Know Before Sourcing This 7‑Azaindole Building Block


Methyl 4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylate (CAS 2460708‑45‑4; C₉H₇BrN₂O₂, MW 255.07 g mol⁻¹) is a 7‑azaindole‑type heterocyclic building block carrying a bromine atom at C‑4 and a methyl ester at C‑7 [REFS‑1]. The compound belongs to the pyrrolo[2,3‑c]pyridine scaffold family that has been explored in patent literature as a core for acid‑pump antagonists, kinase inhibitors, and bromodomain ligands [REFS‑2] [REFS‑3]. Its primary value to medicinal‑chemistry and chemical‑biology sourcing lies in its two orthogonal functional handles: the C‑4 bromine is competent for palladium‑catalysed cross‑coupling (Suzuki, Sonogashira, Buchwald‑Hartwig), while the C‑7 ester can be hydrolysed, reduced, or converted to amides, enabling divergent library synthesis [REFS‑4].

Why Methyl 4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylate Cannot Be Replaced by Other 7‑Azaindole or Pyrrolopyridine Analogs Without Rigorous Requalification


Within the pyrrolo[2,3‑c]pyridine family, simple substituent swaps—exchanging the C‑4 bromine for chlorine, moving the ester from C‑7 to C‑5, or using the free carboxylic acid instead of the methyl ester—produce compounds with fundamentally different reactivity, physicochemical properties, and biological‑target engagement profiles [REFS‑1]. In the acid‑pump antagonist series reported by Yoon et al., systematic variation of substituents at N‑1, C‑5, and C‑7 of the 1H‑pyrrolo[2,3‑c]pyridine scaffold revealed sharp structure‑activity cliffs; minor structural perturbations caused H⁺/K⁺‑ATPase IC₅₀ values to swing from low‑nanomolar to micromolar [REFS‑2]. For procurement, this means that replacing Methyl 4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylate with, for example, its chloro congener or the C‑5 regioisomer is expected to alter cross‑coupling kinetics, metabolic susceptibility of downstream products, and target‑binding geometry. The quantitative evidence below highlights the limited but actionable physicochemical and synthetic‑competence differentiators that underpin a scientifically justified sourcing decision.

Methyl 4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylate – Quantitative Procurement‑Relevant Differentiation Evidence


LogP and Topological Polar Surface Area Differentiate This Methyl Ester from the Free Carboxylic Acid Analog and the 4‑Chloro Congener

The target compound’s measured octanol‑water partition coefficient (LogP = 2.11) and topological polar surface area (TPSA = 54.98 Ų) place it in a more favourable oral‑bioavailability chemical space than the free acid analogue (4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylic acid), which is fully ionised at physiological pH and consequently has a computed LogD₇.₄ below 0 [REFS‑1] [REFS‑2]. The methyl ester also provides a 0.3–0.5 log‑unit lower lipophilicity compared to the ethyl ester homologue, reducing the risk of excessive plasma protein binding and CYP promiscuity in downstream lead series [REFS‑3].

Physicochemical Property Profiling Lipophilicity-Driven Permeability Medicinal Chemistry Triage

Guaranteed Purity of 98% Reduces Iterative Synthesis Failure Rate Relative to 95%‑Grade Analogues

The supplier‑certified purity of Methyl 4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylate is 98% (HPLC, lot‑dependent) [REFS‑1]. This compares favourably with the commonly encountered 95% specification of the free acid analogue (4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylic acid) and the 4‑chloro‑ester congener [REFS‑2] [REFS‑3]. A 3‑percentage‑point purity differential translates to approximately 1.5‑fold less potential inhibitory debris in a standard 10‑mg amide coupling reaction, directly lowering the burden of chromatographic purification and the risk of false‑positive biological assay readouts.

Chemical Purity Synthetic Reliability Procurement Quality Control

C‑4 Bromine vs. C‑4 Chlorine: Enhanced Oxidative Addition Competence in Palladium‑Catalysed Cross‑Coupling

The C(sp²)–Br bond (bond dissociation energy ≈ 337 kJ mol⁻¹) in the target compound is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C(sp²)–Cl bond (BDE ≈ 400 kJ mol⁻¹) present in the 4‑chloro congener [REFS‑1] [REFS‑2]. Under standard Suzuki‑Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90 °C), the bromo compound typically reaches >90% conversion in 2–4 h, whereas the chloro analogue frequently requires microwave heating (120–140 °C) and specialised ligands (X‑Phos, S‑Phos) to achieve comparable turnover [REFS‑3].

Synthetic Chemistry Cross‑Coupling Reactivity Bond Dissociation Energy

Methyl Ester vs. Ethyl Ester: Differentiated Hydrolytic Stability and Subsequent Amidation/Nucleophilic Acyl Substitution Rates

The methyl ester of the target compound undergoes saponification approximately 1.5‑fold slower than the ethyl ester homologue under identical basic conditions (NaOH 1 M, MeOH/H₂O, 25 °C), as established for heteroaromatic methyl vs. ethyl esters in the 7‑azaindole series [REFS‑1] [REFS‑2]. Conversely, the methyl ester is approximately 1.3‑fold more reactive toward direct aminolysis (NH₃/MeOH, 60 °C) than the ethyl ester because of reduced steric hindrance at the carbonyl carbon [REFS‑3]. This differential kinetic profile allows the chemist to select the methyl ester when a “stable toward hydrolysis, yet amidation‑competent” building block is required for multi‑step sequences that include aqueous work‑ups.

Ester Hydrolysis Kinetics Amide Bond Formation Synthetic Intermediate Design

High‑Confidence Application Scenarios for Methyl 4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylate Stemming from Quantitative Differentiation Evidence


Divergent Kinase‑Focused Fragment Library Synthesis via C‑4 Suzuki‑Miyaura Diversification

The C‑4 bromine enables room‑temperature to 90 °C palladium‑catalysed cross‑coupling with a wide array of aryl‑ and heteroaryl‑boronic acids without requiring specialised ligands or microwave reactors [REFS‑1]. This makes the compound an ideal central scaffold for generating 50–200‑membered kinase‑biased libraries in 96‑well plate format, where speed and uniformity of conversion are prioritised. The methyl ester remains intact during the coupling, allowing a second round of C‑7 diversification (amide, hydrazide, or reduced alcohol) to probe kinase hinge‑region contacts [REFS‑2].

Acid Pump Antagonist (APA) Lead Optimisation Programmes Targeting Reversible H⁺/K⁺‑ATPase Inhibition

The pyrrolo[2,3‑c]pyridine scaffold, as demonstrated by Yoon et al., delivers potent, reversible proton‑pump inhibition when appropriately substituted [REFS‑3]. The target compound provides the requisite substitution pattern (bromine at C‑4 for vector exploration; ester at C‑7 for solubility optimisation) to systematically explore the SAR around the C‑4 and C‑7 vectors that are critical for APA potency and selectivity over other ion pumps. Its LogP of 2.11 keeps early leads within a permissible permeability range.

Bromodomain Protein Inhibitor Probe Synthesis Using Orthogonal C‑4 and C‑7 Handles

Patent literature identifies pyrrolo[2,3‑c]pyridine derivatives as bromodomain inhibitors [REFS‑4]. The target compound’s bromine atom can be elaborated via Suzuki or Buchwald‑Hartwig coupling to introduce the acetyl‑lysine‑mimetic warhead, while the methyl ester can be converted to a primary amide or hydroxamic acid to engage the conserved asparagine residue in the bromodomain pocket. The higher amidation reactivity of the methyl ester (1.3× vs. ethyl ester) provides a practical synthetic advantage for convergent probe assembly.

Antiviral Nucleoside‑Analog Precursor Development

Patent activity describes pyrrolopyridine derivatives as antiviral agents [REFS‑5]. The target compound, with its reactive C‑4 bromine, can serve as a glycosylation acceptor mimic or as a precursor to C‑nucleoside analogues. The methyl ester provides a handle for prodrug optimisation (e.g., conversion to a phosphoramidate prodrug), while the bromine enables late‑stage introduction of nucleobase mimetics via Stille or Negishi coupling.

Quote Request

Request a Quote for Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.